molecular formula C6H12ClN B1387895 Dicyclopropylamine hydrochloride CAS No. 246257-69-2

Dicyclopropylamine hydrochloride

Cat. No. B1387895
M. Wt: 133.62 g/mol
InChI Key: FUIHNRAZVMHKIS-UHFFFAOYSA-N
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Description

Dicyclopropylamine hydrochloride is a research chemical with the CAS Number: 246257-69-2 . It has a molecular weight of 133.62 . It is commonly used in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of Dicyclopropylamine hydrochloride has been a challenge due to its unique chemical properties and high aqueous solubility . A study describes a short and efficient process for its preparation . Another study discusses an oxygen-mediated Chan−Lam coupling of N-cyclopropyl 4-nitrobenzenesulfonamide with cyclopropylboronic acid .


Molecular Structure Analysis

The molecular formula of Dicyclopropylamine hydrochloride is C6H12ClN . The InChI key is FUIHNRAZVMHKIS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Dicyclopropylamine hydrochloride has a molecular weight of 133.62 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Robust Process for High-Quality Preparation : Mudryk et al. (2014) outlined an efficient process for preparing high-quality dicyclopropylamine hydrochloride (HCl). This process overcomes challenges in the synthesis of this complex molecule, ensuring safety and high chemical yield (Mudryk et al., 2014).

Pharmaceutical Formulations

  • Gastroretentive Drug Delivery System : Singh and Kumar (2021) researched the development of floating gastroretentive beads loaded with Dicyclopropylamine HCl using Ionotropic gelation technology. This formulation showed enhanced stomach residence and bioavailability (Singh & Kumar, 2021).

Analytical Techniques

  • Electrochemical Investigation : MamathaG. and Deepak (2015) studied the electrochemical behavior of Dicyclopropylamine HCl at a modified electrode. This research offers insights into its sensitive detection and quantification (MamathaG. & Deepak, 2015).

Clinical Trials and Studies

  • Infantile Colic Treatment : Weissbluth et al. (1984) conducted a clinical trial on the effectiveness of Dicyclopropylamine HCl in treating infantile colic, demonstrating its significant effectiveness compared to placebo (Weissbluth et al., 1984).

Drug Delivery and Effectiveness

  • Colon Targeted Drug Delivery : Joshi et al. (2012) developed a colon-targeted drug delivery system for Dicyclopropylamine HCl using natural polysaccharides. This formulation showed prolonged drug release, suitable for colon targeting (Joshi et al., 2012).

Antimicrobial Properties

  • Antimicrobial Action : Karaka et al. (2004) analyzed the antimicrobial properties of Dicyclopropylamine HCl, showing its significant inhibitory action against various pathogenic bacteria, highlighting its potential as an antimicrobial agent (Karaka et al., 2004).

Scalable Synthesis Methods

  • Efficient Synthesis Strategies : Chen et al. (2011) developed scalable and efficient methods for synthesizing Dicyclopropylamine HCl, addressing its chemical instability and solubility challenges. This work significantly improved cost-efficiency and safety in its preparation (Chen et al., 2011).

Safety And Hazards

Dicyclopropylamine hydrochloride may be corrosive to metals. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

N-cyclopropylcyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-5(1)7-6-3-4-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIHNRAZVMHKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660103
Record name N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclopropylamine hydrochloride

CAS RN

246257-69-2
Record name N-Cyclopropylcyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclopropylcyclopropanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
B Mudryk, B Zheng, K Chen… - … Process Research & …, 2014 - ACS Publications
… Here, we describe the development of a new, robust, shorter, and more efficient process for the preparation of dicyclopropylamine hydrochloride. This approach is based on a Chan–…
Number of citations: 26 pubs.acs.org
I Munir, AF Zahoor, N Rasool, SAR Naqvi, KM Zia… - Molecular Diversity, 2019 - Springer
… A new process for the preparation of dicyclopropylamine hydrochloride by using Chan–Lam … continuously to give final product dicyclopropylamine hydrochloride 49 (Scheme 13). …
Number of citations: 88 link.springer.com
A de Meijere, V Chaplinski, F Gerson… - The Journal of …, 1999 - ACS Publications
… The title compound was prepared from 1.33 g (10.0 mmol) of dicyclopropylamine hydrochloride (38·HCl) according to GP 1. Column chromatography on 20 g of silica gel eluting with …
Number of citations: 41 pubs.acs.org
MD Eastgate, MA Schmidt, KR Fandrick - Nature Reviews Chemistry, 2017 - nature.com
The overall goal of a process chemistry department within the pharmaceutical industry is to identify and develop a commercially viable approach to a drug candidate. However, the high …
Number of citations: 90 www.nature.com
RJ Fox, NL Cuniere, L Bakrania, C Wei… - The Journal of …, 2018 - ACS Publications
… DMC (2-chloro-1,3-dimethylimidazolidinium chloride) cleanly and quantitatively formed the acid chloride of carboxylate 24, which then reacted with dicyclopropylamine hydrochloride (…
Number of citations: 23 pubs.acs.org
MJ West, JWB Fyfe, JC Vantourout… - Chemical …, 2019 - ACS Publications
Transition metal-mediated formation of C–N bonds is an essential synthetic methodology. The discovery of the Chan–Lam amination provided a C–N bond forming process that was mild…
Number of citations: 291 pubs.acs.org
DD Caspi, SM Richter - The Journal of Organic Chemistry, 2019 - ACS Publications
Potassium tert-amylate (t-AmylOK) is a well-known, commercially available base and generally regarded as a more solvent-soluble form of potassium tert-butoxide (t-BuOK). However, …
Number of citations: 2 pubs.acs.org
F Cavani, T Tabanelli - Catalytic Aerobic Oxidations, 2020 - books.google.com
In this chapter, we examine in detail two commercial hydrocarbon oxi-dation technologies, the oxychlorination of ethylene to 1, 2-dichloroethane (DCE) and the oxidation of n-butane to …
Number of citations: 7 books.google.com
A Campbell Brewer, PC Hoffman… - … Process Research & …, 2019 - ACS Publications
Despite the benefits of high atom economy and low cost, aerobic oxidations have found limited use in the synthesis of active pharmaceutical ingredients (APIs) because of safety …
Number of citations: 27 pubs.acs.org
J Grayson - 2020 - etheses.whiterose.ac.uk
1 Abstract Alkyl boron reagents have a lot of potential as synthetic building blocks. However, in comparison to their aryl boron counterparts, catalytic transformations of alkyl boronic …
Number of citations: 2 etheses.whiterose.ac.uk

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